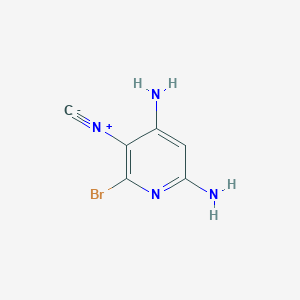

6-Bromo-5-isocyano-pyridine-2,4-diamine

CAS No.: 1452576-93-0

Cat. No.: VC8074792

Molecular Formula: C6H5BrN4

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1452576-93-0 |

|---|---|

| Molecular Formula | C6H5BrN4 |

| Molecular Weight | 213.03 g/mol |

| IUPAC Name | 6-bromo-5-isocyanopyridine-2,4-diamine |

| Standard InChI | InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11) |

| Standard InChI Key | PPHPMLLMRNSVNV-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=C(N=C(C=C1N)N)Br |

| Canonical SMILES | [C-]#[N+]C1=C(N=C(C=C1N)N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name is 6-bromo-5-isocyano-pyridine-2,4-diamine, reflecting its substitution pattern on the pyridine ring. The bromine atom occupies the 6-position, while the isocyano () and amine () groups are located at positions 5, 2, and 4, respectively .

Key Structural Attributes:

-

InChIKey:

KXHPZYVKCDTIHE-UHFFFAOYSA-N(derived from related bromopyridines) -

XLogP3-AA: Predicted to be 1.63, indicating moderate hydrophobicity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.04 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar aprotic solvents | – |

Synthesis and Reactivity

Synthetic Routes

6-Bromo-5-isocyano-pyridine-2,4-diamine is synthesized via palladium-catalyzed multicomponent reactions (MCRs). A notable method involves:

-

Isocyanide Insertion: 2-Bromo-6-isocyanopyridine reacts with diamines under Pd catalysis, as demonstrated in carfentanil synthesis .

-

Cyclization: The isocyanide acts as a convertible ligand, enabling sequential C–N bond formation .

Example Reaction:

Conditions: Toluene, reflux, 16 h .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines or alkoxides.

-

Coordination Chemistry: The isocyano group binds transition metals, facilitating catalytic cycles .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is pivotal in synthesizing opioid analogs (e.g., carfentanil) and kinase inhibitors . Its dual amine groups enable conjugation with carboxylic acids or aldehydes, forming imidazoline or quinoxaline scaffolds .

Material Science

The isocyano moiety’s electron-withdrawing nature enhances charge transport in organic semiconductors, though this application remains exploratory .

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Harmful if swallowed | H302 | Avoid ingestion |

| Skin irritation | H315 | Wear protective gloves |

| Eye irritation | H319 | Use eye protection |

| Respiratory irritation | H335 | Use in ventilated areas |

Future Perspectives

Drug Discovery

The compound’s scaffold is under investigation for antiviral and anticancer agents, leveraging its ability to inhibit protein-protein interactions .

Sustainable Synthesis

Efforts to replace Pd with Fe or Ni catalysts could reduce costs and environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume